molecular formula C15H13ClN2O4S B5611063 4-CHLORO-N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE

4-CHLORO-N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)METHYLIDENE]BENZENE-1-SULFONOHYDRAZIDE

Cat. No.: B5611063
M. Wt: 352.8 g/mol
InChI Key: MYOBEBDVOCXGBI-LICLKQGHSA-N
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Description

4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a benzodioxin moiety, and a sulfonohydrazide functional group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide typically involves the condensation reaction between 4-chlorobenzene-1-sulfonohydrazide and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N’-[(E)-(2-ethoxyphenyl)methylidene]benzene-1-sulfonohydrazide
  • 4-Methyl-N’-[(E)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide

Uniqueness

4-Chloro-N’-[(E)-(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]benzene-1-sulfonohydrazide is unique due to the presence of the benzodioxin moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-12-2-4-13(5-3-12)23(19,20)18-17-10-11-1-6-14-15(9-11)22-8-7-21-14/h1-6,9-10,18H,7-8H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBEBDVOCXGBI-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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